7-Hydroxy-pipat I-125
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Overview
Description
7-Hydroxy-pipat I-125, also known as [125I]R(+)-trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin, is a novel radioiodinated ligand. It is primarily used in scientific research to investigate and characterize the distribution of dopamine D3 receptors in the brain. This compound is known for its high specific activity and high affinity binding, making it an excellent probe for studying dopamine receptors .
Preparation Methods
The synthesis of 7-Hydroxy-pipat I-125 involves the radioiodination of the precursor compound, trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin. The reaction conditions typically include the use of iodine-125 as the radioisotope and a suitable oxidizing agent to facilitate the incorporation of the iodine atom into the precursor molecule . Industrial production methods for this compound are not widely documented, but the synthesis is generally carried out in specialized laboratories equipped to handle radioisotopes.
Chemical Reactions Analysis
7-Hydroxy-pipat I-125 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can also occur, potentially altering the structure and binding properties of the compound.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Hydroxy-pipat I-125 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neuropharmacology: It is used to study the distribution and function of dopamine D3 receptors in the brain, providing insights into neurological disorders and potential therapeutic targets.
Radioligand Binding Studies: The compound is employed in radioligand binding assays to investigate receptor-ligand interactions and receptor density in various brain regions.
Mechanism of Action
The mechanism of action of 7-Hydroxy-pipat I-125 involves its binding to dopamine D3 receptors in the brain. The compound exhibits high affinity binding to these receptors, allowing for the selective labeling and visualization of D3 receptor sites. The molecular targets of this compound include dopamine D3 receptors, and the pathways involved are primarily related to dopaminergic signaling in the brain .
Comparison with Similar Compounds
7-Hydroxy-pipat I-125 is unique in its high specific activity and high affinity binding to dopamine D3 receptors. Similar compounds include:
7-Hydroxy-2-N,N-(di-n-propyl)aminotetralin (7-OH-DPAT): Another compound that binds to dopamine receptors but with different binding characteristics.
8-Hydroxy-2-N,N-(di-n-propyl)aminotetralin (8-OH-DPAT): Similar to this compound but with variations in binding affinity and receptor selectivity.
trans-8-Hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin (8-OH-PIPAT): A related compound with similar applications but different binding properties.
These compounds share structural similarities but differ in their binding affinities, receptor selectivities, and specific applications in research.
Properties
CAS No. |
148258-47-3 |
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Molecular Formula |
C16H22INO |
Molecular Weight |
369.26 g/mol |
IUPAC Name |
7-[[(E)-3-(125I)iodanylprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+/i17-2 |
InChI Key |
RTMIJLQPWFKAFE-WGRVQVJGSA-N |
Isomeric SMILES |
CCCN(C/C=C/[125I])C1CCC2=C(C1)C=C(C=C2)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Origin of Product |
United States |
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